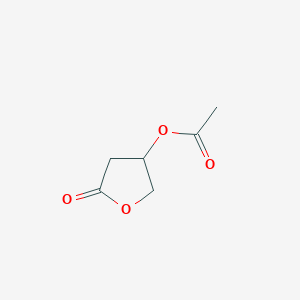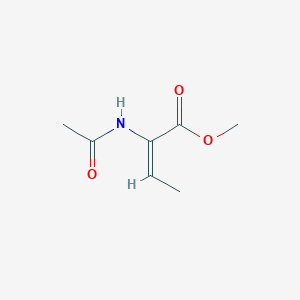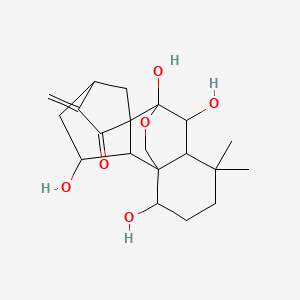
Cellobial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cellobial, also known as 1,5-anhydro-2-deoxy-4-O-beta-D-glucopyranosyl-D-arabino-hex-1-enitol, is a hexaoxo sugar alcohol. It is synthesized from β-D-glucoside and D-arabitol through a dehydration reaction. This compound is a colorless crystalline solid that is soluble in water and some organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cellobial is typically synthesized by heating a suspension of β-D-glucoside to 80-90°C and adding D-arabitol. The mixture undergoes a dehydration reaction to form the final product . The reaction conditions are crucial to ensure the proper formation of the compound, with temperature and reaction time being key factors.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions. The purification of this compound is achieved through crystallization and filtration techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cellobial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Cellobial is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It is used to investigate the enzymatic processes involved in sugar metabolism and the effects of sugar alcohols on cellular functions.
Medicine
This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its derivatives are explored for their potential as antiviral, antibacterial, and antifungal agents.
Industry
In the industrial sector, this compound is used as a stabilizer in food products such as jams, jellies, and desserts due to its moisture-retaining properties. It also finds applications in the production of biodegradable polymers and other environmentally friendly materials .
Mecanismo De Acción
The mechanism of action of Cellobial involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in sugar metabolism. It can also modulate the activity of certain proteins and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) bond.
Sorbitol: A sugar alcohol derived from glucose, commonly used as a sweetener.
Mannitol: Another sugar alcohol, used as a diuretic and sweetener.
Uniqueness of Cellobial
This compound is unique due to its specific structure, which includes a 1,5-anhydro-2-deoxy configuration. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. Its ability to form stable crystalline structures and its solubility in both water and organic solvents are notable features that distinguish it from other sugar alcohols .
Propiedades
IUPAC Name |
2-[[4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRLRRQDUXQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
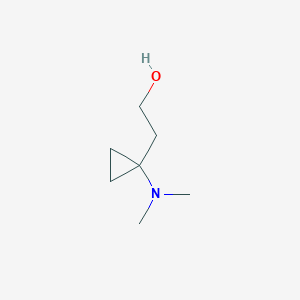
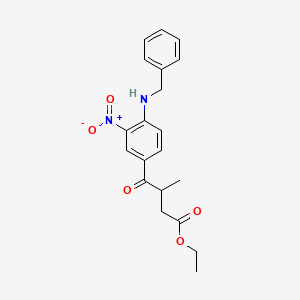
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)



